molecular formula C6H3ClN4O2 B13096233 7-Chloro-3-nitroimidazo[1,2-b]pyridazine

7-Chloro-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B13096233
M. Wt: 198.57 g/mol
InChI Key: WJTUWFRNLKPJOD-UHFFFAOYSA-N
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Description

7-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 3rd position on the imidazo[1,2-b]pyridazine ring

Preparation Methods

The synthesis of 7-Chloro-3-nitroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroimidazo[1,2-a]pyridine with a chlorinating agent under specific conditions. For instance, the use of thionyl chloride (SOCl2) as a chlorinating agent can yield the desired compound with a good yield. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-Chloro-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine (TEA) can yield the corresponding amine derivative.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 7-chloro-3-aminoimidazo[1,2-b]pyridazine, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

7-Chloro-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound has been explored for its potential as an antikinetoplastid agent, showing activity against protozoan parasites such as Leishmania spp.

    Pharmaceutical Research: It serves as a valuable scaffold for the development of new drugs targeting various diseases, including neglected tropical diseases.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. The nitro group plays a crucial role in its bioactivity, as it can undergo reduction within the parasite’s cells, generating reactive intermediates that cause cellular damage .

Comparison with Similar Compounds

7-Chloro-3-nitroimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    6-Chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the chlorine atom. It also exhibits antikinetoplastid activity but may have different potency and selectivity profiles.

    3-Nitroimidazo[1,2-a]pyridine: Lacks the chlorine atom and has been studied for its antiprotozoal activity. The presence of the chlorine atom in this compound may enhance its bioactivity and specificity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-3-nitroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-1-5-8-3-6(11(12)13)10(5)9-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUWFRNLKPJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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